molecular formula C13H10FNO2 B12615100 4-(2-Amino-4-fluorophenyl)benzoic acid

4-(2-Amino-4-fluorophenyl)benzoic acid

Cat. No.: B12615100
M. Wt: 231.22 g/mol
InChI Key: SIJKIHRBMKCNQP-UHFFFAOYSA-N
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Description

4-(2-Amino-4-fluorophenyl)benzoic acid is an organic compound that belongs to the benzoic acid family It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-fluorophenyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of a nitro compound, while reduction of the nitro group yields the original amino compound.

Scientific Research Applications

4-(2-Amino-4-fluorophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-fluorophenyl)benzoic acid involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, it inhibits the PI3K/AKT and NF-κB signaling pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)amino)benzoic acid
  • 4-Fluoro-N-phenylaniline
  • Bis(4-fluorophenyl)amine

Uniqueness

4-(2-Amino-4-fluorophenyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple signaling pathways makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

4-(2-amino-4-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H10FNO2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

SIJKIHRBMKCNQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)N)C(=O)O

Origin of Product

United States

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